molecular formula C8H22O3Si2 B14280375 1,1-Dimethoxy-3,3,3-trimethyl-1-(propan-2-yl)disiloxane CAS No. 141192-68-9

1,1-Dimethoxy-3,3,3-trimethyl-1-(propan-2-yl)disiloxane

Cat. No.: B14280375
CAS No.: 141192-68-9
M. Wt: 222.43 g/mol
InChI Key: VXNHXADQZGGHMO-UHFFFAOYSA-N
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Description

1,1-Dimethoxy-3,3,3-trimethyl-1-(propan-2-yl)disiloxane is an organosilicon compound with the molecular formula C8H22O3Si2. It is a colorless liquid known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is part of the disiloxane family, characterized by the presence of silicon-oxygen-silicon (Si-O-Si) bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethoxy-3,3,3-trimethyl-1-(propan-2-yl)disiloxane typically involves the reaction of trimethylchlorosilane with isopropyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

(CH3)3SiCl+(CH3)2CHOH(CH3)3SiOCH(CH3)2+HCl(CH_3)_3SiCl + (CH_3)_2CHOH \rightarrow (CH_3)_3SiOCH(CH_3)_2 + HCl (CH3​)3​SiCl+(CH3​)2​CHOH→(CH3​)3​SiOCH(CH3​)2​+HCl

This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chlorosilane. The product is then purified through distillation.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques such as fractional distillation ensures the efficient production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethoxy-3,3,3-trimethyl-1-(propan-2-yl)disiloxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxanes.

    Reduction: It can be reduced to form silanes.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes.

    Substitution: Various substituted disiloxanes depending on the nucleophile used.

Scientific Research Applications

1,1-Dimethoxy-3,3,3-trimethyl-1-(propan-2-yl)disiloxane has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules and as a component in the synthesis of biocompatible materials.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to improve adhesion and compatibility between different materials.

Mechanism of Action

The mechanism of action of 1,1-Dimethoxy-3,3,3-trimethyl-1-(propan-2-yl)disiloxane involves the interaction of its silicon-oxygen-silicon (Si-O-Si) bonds with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, enhancing the properties of the materials it is incorporated into. The methoxy groups can undergo hydrolysis to form silanols, which can further react to form siloxane networks.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Triethoxy-3,3,3-trimethyl-1-(propan-2-yl)disiloxane: Similar in structure but with ethoxy groups instead of methoxy groups.

    1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane: Contains two methoxy groups and four methyl groups.

    1,1,1-Triethyl-3,3,3-trimethyldisiloxane: Contains ethyl groups instead of methoxy groups.

Uniqueness

1,1-Dimethoxy-3,3,3-trimethyl-1-(propan-2-yl)disiloxane is unique due to its specific combination of methoxy and isopropyl groups, which confer distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

141192-68-9

Molecular Formula

C8H22O3Si2

Molecular Weight

222.43 g/mol

IUPAC Name

dimethoxy-propan-2-yl-trimethylsilyloxysilane

InChI

InChI=1S/C8H22O3Si2/c1-8(2)13(9-3,10-4)11-12(5,6)7/h8H,1-7H3

InChI Key

VXNHXADQZGGHMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](OC)(OC)O[Si](C)(C)C

Origin of Product

United States

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